molecular formula C18H12ClN3O2S B11439246 5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide CAS No. 912760-92-0

5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide

Cat. No.: B11439246
CAS No.: 912760-92-0
M. Wt: 369.8 g/mol
InChI Key: NBTHKOXERYTBIK-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate.

    Introduction of the Chlorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction.

    Formation of the Cyclopenta[b]thiophene Ring: This can be synthesized via a cyclization reaction involving a suitable diene precursor.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-isoxazolecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

5-(3-Chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-

Properties

CAS No.

912760-92-0

Molecular Formula

C18H12ClN3O2S

Molecular Weight

369.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H12ClN3O2S/c19-11-4-1-3-10(7-11)15-8-14(22-24-15)17(23)21-18-13(9-20)12-5-2-6-16(12)25-18/h1,3-4,7-8H,2,5-6H2,(H,21,23)

InChI Key

NBTHKOXERYTBIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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